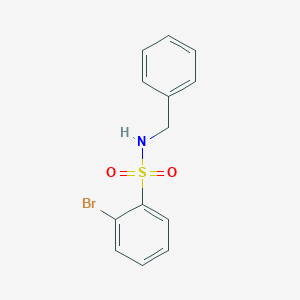

N-benzyl-2-bromobenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-2-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQGRYUENBBEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428966 | |

| Record name | N-benzyl-2-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321704-27-2 | |

| Record name | N-benzyl-2-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization of 2-Bromoaniline

Reagents :

-

2-Bromoaniline (1 mol)

-

Hydrochloric acid (6–10 M, 4 mol)

-

Sodium nitrite (1.1 mol)

-

Ferric chloride (1.2 mol) or zinc chloride

Procedure :

-

Dissolve 2-bromoaniline in dilute HCl and cool to −5°C.

-

Add aqueous NaNO₂ dropwise, maintaining temperature <0°C.

-

Introduce FeCl₃ or ZnCl₂ aqueous solution at 0–5°C to form the diazonium salt.

-

Filter, wash with dilute acid and methanol, and dry.

Key Parameters :

Sulfonation and Acyl Chloride Formation

Reagents :

-

Diazonium salt (1 mol)

-

Thionyl chloride (2 mol)

-

Cuprous chloride (0.5–1 mol%)

Procedure :

-

Add SOCl₂ to water, cool to 0°C, and introduce CuCl.

-

Gradually add the diazonium salt at −5–0°C.

-

Stir overnight, extract with ethyl acetate, and wash with NaHCO₃, water, and brine.

-

Concentrate and crystallize to isolate 2-bromobenzenesulfonyl chloride.

Performance Data :

Amidation with Benzylamine

The sulfonyl chloride intermediate reacts with benzylamine to form the target sulfonamide.

Reaction Conditions

Reagents :

-

2-Bromobenzenesulfonyl chloride (1 mol)

-

Benzylamine (1.2 mol)

-

Base (e.g., triethylamine, 1.5 mol)

-

Solvent (THF, DCM, or ethyl acetate)

Procedure :

-

Dissolve sulfonyl chloride in anhydrous THF at 0°C.

-

Add benzylamine and triethylamine dropwise.

-

Stir at room temperature for 4–6 h.

-

Quench with water, extract with DCM, and wash with HCl (1 M) and brine.

-

Recrystallize from methanol/water.

Optimization Insights :

-

Stoichiometry : A 20% excess of benzylamine ensures complete reaction, minimizing unreacted sulfonyl chloride.

-

Solvent Choice : Ethyl acetate improves solubility of intermediates, reducing side products.

-

Base Role : Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Yield Data :

| Solvent | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|

| THF | 25 | 6 | 85% |

| Ethyl Acetate | 25 | 4 | 88% |

| DCM | 0 → 25 | 8 | 78% |

Alternative Pathways and Comparative Analysis

Direct Sulfonation of Bromobenzene

While theoretically feasible, direct sulfonation of bromobenzene with chlorosulfonic acid is impractical due to poor regioselectivity and competing bromine displacement.

Microwave-Assisted Amidation

Emerging studies suggest microwave irradiation (100°C, 30 min) can reduce reaction time to 1 h with comparable yields (86%). However, scalability remains unverified.

Challenges and Mitigation Strategies

Purity Concerns

-

By-Products : Residual benzylamine or sulfonyl chloride may persist. Recrystallization from methanol/water (3:1) enhances purity to >98%.

-

Hydrolysis : Moisture exposure degrades sulfonyl chloride. Use anhydrous solvents and inert atmosphere.

Chemical Reactions Analysis

Domino Heck–Aza-Michael Reaction

This reaction sequence enables the synthesis of benzofused sultams (1,1-dioxido-1,2-benzisothiazoline-3-acetic acid derivatives) through a palladium-catalyzed Heck coupling followed by an intramolecular aza-Michael addition .

Table 2: Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | PPh₃ (10 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DMF |

| Temperature | 100°C |

| Reaction Time | 24 h |

| Yield | 98% (isolated) |

Mechanistic Steps :

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl bromide.

-

Alkene Insertion : A Michael acceptor (e.g., methyl acrylate) undergoes insertion into the Pd–C bond.

-

Aza-Michael Cyclization : The free sulfonamide nitrogen attacks the α,β-unsaturated ester, forming a six-membered sultam ring .

Key Observation :

-

The ortho bromine position is critical for intramolecular cyclization, as para-substituted analogs do not undergo this reaction under identical conditions .

Reaction with Electron-Deficient Aryl Bromides

N-Benzyl-2-bromobenzenesulfonamide participates in sequential Heck reactions when bearing both electron-rich and electron-deficient bromoaryl groups.

Example Reaction:

Substrate : N-(o-Bromobenzyl)-2-bromobenzenesulfonamide

Outcome :

-

Initial Heck coupling occurs at the electron-deficient aryl bromide (ortho to sulfonamide).

-

Subsequent aza-Michael cyclization forms a sultam, followed by a second Heck reaction at the remaining aryl bromide .

Comparative Reactivity with Other Sulfonamides

-

Steric Effects : The benzyl group enhances solubility in organic solvents, facilitating Pd-catalyzed reactions.

-

Electronic Effects : The electron-withdrawing sulfonamide group activates the aryl bromide toward oxidative addition .

Stability and Functional Group Tolerance

Scientific Research Applications

N-benzyl-2-bromobenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-bromobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular pathways by modifying protein structures and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-benzyl-2-bromobenzenesulfonamide with structurally analogous sulfonamides, focusing on molecular features, substituent effects, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Key Comparisons:

Substituent Effects on Reactivity and Solubility this compound: The benzyl group introduces moderate steric bulk and lipophilicity, making it less polar than compounds with hydrophilic substituents (e.g., nitro groups) . 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide: The nitro group (-NO₂) is strongly electron-withdrawing, increasing the acidity of the sulfonamide NH proton compared to the benzyl-substituted analogue.

Structural Complexity and Applications

- The tetramethylpiperidinyloxy-substituted sulfonamide () has a high molecular weight (586.73 g/mol) and bulky substituents, which may reduce solubility in aqueous media but improve binding to hydrophobic targets .

- 1-[(3-Bromophenyl)sulfonyl]piperidine replaces the benzyl group with a piperidine ring, introducing basicity (pKa ~11) due to the amine, which could influence pH-dependent solubility and biological interactions .

Electronic and Steric Profiles

- The nitro group in the 4-bromo-2-nitrophenyl derivative () creates a highly electron-deficient aromatic ring, directing electrophilic attacks to meta positions. In contrast, the benzyl group in the target compound offers electron-rich regions for π-π stacking .

- The bromomethyl group in the bicyclic derivative () provides a reactive site for further functionalization, such as Suzuki couplings, which is absent in the unfunctionalized benzyl analogue .

Research Implications

- This compound serves as a versatile intermediate in medicinal chemistry due to its balanced lipophilicity and moderate steric profile.

- Compounds with nitro or bicyclic substituents (Evidences 1, 4) are more specialized, likely used in catalysis or high-stability applications.

- The piperidine-containing analogue () may have niche roles in targeting basic environments, such as lysosomal enzymes.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-benzyl-2-bromobenzenesulfonamide with high purity?

- Methodological Answer : A common approach involves nucleophilic substitution reactions using benzenesulfonyl chloride derivatives and benzylamine precursors. Key steps include:

- Reagents : Sodium hydroxide or triethylamine as bases to deprotonate intermediates .

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal reactant solubility .

- Purification : Column chromatography or recrystallization to achieve >98% purity, as validated by HPLC .

Q. How can researchers characterize the structural integrity of This compound?

- Methodological Answer : Use spectroscopic and crystallographic techniques:

- NMR : and NMR to confirm substituent positions (e.g., bromine at C2, benzyl group) .

- X-ray Crystallography : Resolve bond angles (e.g., C7–S1–O1 = 106.5°) and torsion angles (e.g., C6–C4–C5–N2 = −178.28°) to validate molecular geometry .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer :

- Solubility : Low aqueous solubility (15.3 µg/mL) necessitates polar aprotic solvents like DMF or DMSO for biological assays .

- Storage : Store at room temperature in moisture-free environments to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of This compound derivatives?

- Methodological Answer : Stereochemical configuration significantly impacts pharmacological efficacy. For example:

- Case Study : (R)-isomers of sulfonamide derivatives exhibit ED values 20x lower than (S)-isomers in anticonvulsant models .

- Experimental Design : Use chiral HPLC or enzymatic resolution to isolate enantiomers, followed by in vivo electroshock seizure tests .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- SMILES/InChIKey : Input canonical SMILES (

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]) into DFT software to calculate electron density maps . - Reactivity Sites : Bromine at C2 and the sulfonamide group are electrophilic hotspots, as shown by Fukui indices .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Data Triangulation : Compare ED values across species (e.g., mice vs. rats) and administration routes (i.p. vs. oral) .

- Structural Variants : Test analogs (e.g., chloro or methoxy substituents) to isolate substituent-specific effects .

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Key Parameters : Bond lengths (e.g., S1–N1 = 1.63 Å) correlate with sulfonamide stability .

- SAR Table :

| Derivative | ED (mg/kg) | Protective Index (PI) |

|---|---|---|

| (R)-18 | 4.5 | 6.0 (mice), >130 (rats) |

| (S)-18 | >100 | N/A |

| Data from anticonvulsant studies |

Data Contradiction Analysis

Q. Why do in vitro and in vivo efficacy metrics diverge for sulfonamide derivatives?

- Methodological Answer :

- Pharmacokinetics : Poor aqueous solubility (15.3 µg/mL) may reduce bioavailability in vivo despite high in vitro potency .

- Metabolic Stability : Use liver microsome assays to identify metabolic degradation pathways (e.g., cytochrome P450 oxidation) .

Q. How can researchers address discrepancies in crystallographic vs. computational structural models?

- Methodological Answer :

- Validation : Overlay X-ray structures with DFT-optimized geometries to identify torsional mismatches (e.g., deviations >5° warrant re-evaluation) .

- Software : Use programs like Mercury (CCDC) for crystallographic refinement and Gaussian for computational alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.